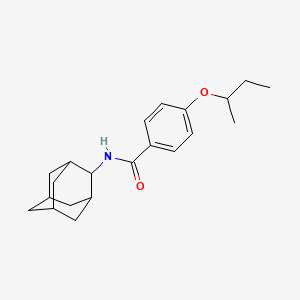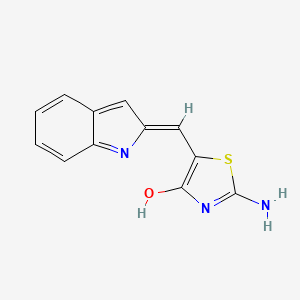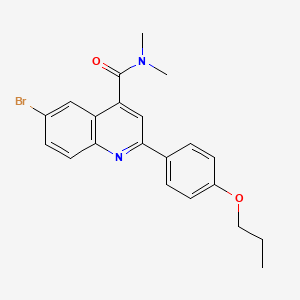![molecular formula C18H18Cl2N2O3 B5974822 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, also known as DCPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPB belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is known to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide binds to the TRPV1 receptor and prevents its activation, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspase-3 and caspase-9. In animal models, 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have analgesic effects, reducing pain sensitivity in response to various stimuli. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been extensively studied in various fields of research, providing a wealth of information on its properties and potential applications. However, one limitation of using 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is that it is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide. One area of interest is the development of 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide's potential therapeutic applications in other fields, such as neurodegenerative diseases or metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide and its potential interactions with other molecules and pathways in the body.
Métodos De Síntesis
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can be synthesized through the reaction of 4-morpholinylphenylamine with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and pain management. In cancer research, 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Inflammation is a common factor in many diseases, and 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been studied for its potential use in pain management, as it has been shown to have analgesic effects.
Propiedades
IUPAC Name |
3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-24-17-15(19)10-12(11-16(17)20)18(23)21-13-2-4-14(5-3-13)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBIUGLTMOVQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)
![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5974792.png)
![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)

![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)

